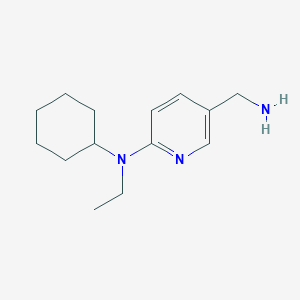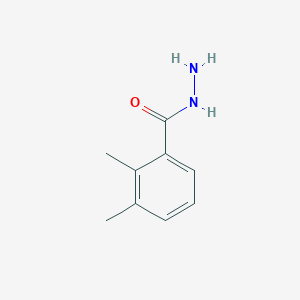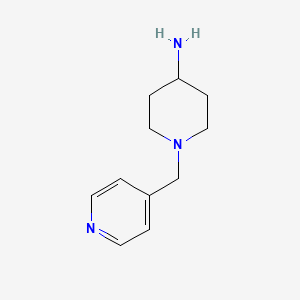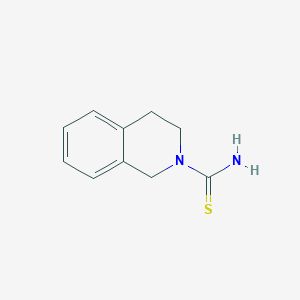
5-(Benzyloxy)indoline
Übersicht
Beschreibung
5-(Benzyloxy)indoline is a compound with the molecular formula C15H15NO . It has a molecular weight of 223.27 g/mol and is used as a reagent in various chemical reactions .
Synthesis Analysis
Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is characterized by high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)indoline consists of a benzene ring fused with a five-membered nitrogenous ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
5-(Benzyloxy)indoline is a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It is also used in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions , and in metal-free Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis
5-(Benzyloxy)indoline has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±20.0 °C at 760 mmHg, and a flash point of 148.9±12.0 °C . It has a molar refractivity of 69.7±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 186.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Indoline structures, including “5-(Benzyloxy)indoline”, are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of drugs for various diseases, such as anti-tumor, anti-bacterial, anti-inflammatory, and cardiovascular diseases . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner, making it a valuable component in drug design .
Anticancer Drugs
Indoline compounds have been used in the development and synthesis of anticancer drugs . The unique structure and properties of indoline make it a promising scaffold for the construction of new drug molecules, especially in the field of cancer chemotherapy .
Antibacterial Drugs
Indoline-related alkaloids have been fully developed as antibiotics . The indoline structure can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility, which is beneficial for their application as antibiotics .
Cardiovascular Diseases Treatment
Indoline compounds have been used to treat cardiovascular diseases . The indoline moiety can interact with the amino acid residues of proteins, which can be beneficial in the design of drugs for cardiovascular diseases .
Anti-inflammatory and Analgesic Drugs
Indoline compounds have been used as anti-inflammatory and analgesic drugs . The indoline structure can enhance the pharmacological activity of these drugs, making them more effective in relieving inflammation and pain .
Synthesis of Various Heterocyclic Compounds
Indoles, including “5-(Benzyloxy)indoline”, are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Catalytic Synthesis
“5-(Benzyloxy)indoline” has been used as a reactant in catalytic synthesis methods . It can participate in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes .
Selective Debenzylation of Protective Groups
“5-(Benzyloxy)indoline” has been used as a reactant in the selective debenzylation of protective groups . This process is carried out using SiliaCat-palladium under mild reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives are being studied to support the addition of the indoline component to the toolbox of medicinal chemists .
Wirkmechanismus
Target of Action
5-(Benzyloxy)indoline, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . These biochemical pathways can have a significant impact on the body’s immune and metabolic status .
Pharmacokinetics
The pharmacokinetics of indole derivatives can greatly influence their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 5-(Benzyloxy)indoline’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Benzyloxy)indoline. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota, such as those caused by diet or disease, can therefore affect the production and action of these compounds .
Eigenschaften
IUPAC Name |
5-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,10,16H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULNFPNWXCXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588624 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)indoline | |
CAS RN |
92818-36-5 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)




![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)


